

# A Comprehensive Spectroscopic Guide to O-Ethyl-DL-tyrosine

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## Compound of Interest

Compound Name: O-Ethyl-DL-tyrosine

CAS No.: 3909-20-4

Cat. No.: B1618868

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This technical guide provides an in-depth analysis of the spectroscopic properties of **O-Ethyl-DL-tyrosine**, a derivative of the amino acid tyrosine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this compound. Our approach emphasizes the causality behind experimental choices and provides a framework for the self-validation of the presented data.

## Introduction: The Significance of O-Ethyl-DL-tyrosine

**O-Ethyl-DL-tyrosine** is a synthetically modified amino acid where the phenolic hydroxyl group of tyrosine is etherified with an ethyl group. This modification alters the polarity and hydrogen-bonding capability of the side chain, making it a valuable tool in various research applications, including peptide synthesis and neurochemical studies. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in different environments. This guide will dissect the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data to provide a comprehensive analytical profile of **O-Ethyl-DL-tyrosine**.

## Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of **O-Ethyl-DL-tyrosine** is essential for interpreting its spectroscopic data. The following diagram illustrates the key structural features and numbering convention used throughout this guide.

Caption: Molecular structure of **O-Ethyl-DL-tyrosine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **O-Ethyl-DL-tyrosine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide diagnostic signals that confirm the presence of all key functional groups and their connectivity.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **O-Ethyl-DL-tyrosine** is characterized by distinct signals for the aromatic protons, the protons of the amino acid backbone, and the protons of the O-ethyl group. The spectrum is typically recorded in a deuterated solvent such as  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ .

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **O-Ethyl-DL-tyrosine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1	d	2H	Aromatic (ortho to - $\text{CH}_2$ )
~6.8	d	2H	Aromatic (ortho to -O-Et)
~4.0	q	2H	-O- $\text{CH}_2$ - $\text{CH}_3$
~3.7	t	1H	$\alpha$ -CH
~3.0	m	2H	$\beta$ - $\text{CH}_2$
~1.3	t	3H	-O- $\text{CH}_2$ - $\text{CH}_3$

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

#### Experimental Protocol: Acquiring a $^1\text{H}$ NMR Spectrum

- Sample Preparation: Dissolve 5-10 mg of **O-Ethyl-DL-tyrosine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in an NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 2-3 seconds.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.



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Caption: Workflow for  $^1\text{H}$  NMR data acquisition and processing.

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **O-Ethyl-DL-tyrosine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	COOH
~157	Aromatic C-O
~131	Aromatic CH (ortho to $-\text{CH}_2$ )
~129	Aromatic C- $\text{CH}_2$
~115	Aromatic CH (ortho to $-\text{O-Et}$ )
~63	$-\text{O-CH}_2\text{-CH}_3$
~56	$\alpha\text{-CH}$
~37	$\beta\text{-CH}_2$
~15	$-\text{O-CH}_2\text{-CH}_3$

Note: Chemical shifts are approximate and can vary with solvent.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **O-Ethyl-DL-tyrosine** is expected to show absorptions for the carboxylic acid, amine, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for **O-Ethyl-DL-tyrosine**

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3200-2500	Broad	O-H stretch (Carboxylic acid)
3100-3000	Medium	N-H stretch (Amine)
3000-2850	Medium	C-H stretch (Aliphatic)
~1730	Strong	C=O stretch (Carboxylic acid)
~1610, ~1510	Medium	C=C stretch (Aromatic)
~1240	Strong	C-O stretch (Aryl ether)
~1175	Medium	C-O stretch (Carboxylic acid)

#### Experimental Protocol: Acquiring an FTIR Spectrum (ATR)

- Sample Preparation: Place a small amount of the solid **O-Ethyl-DL-tyrosine** sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Collect the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added and averaged.
- Processing: The final spectrum is presented in terms of absorbance or transmittance.

## Mass Spectrometry (MS)

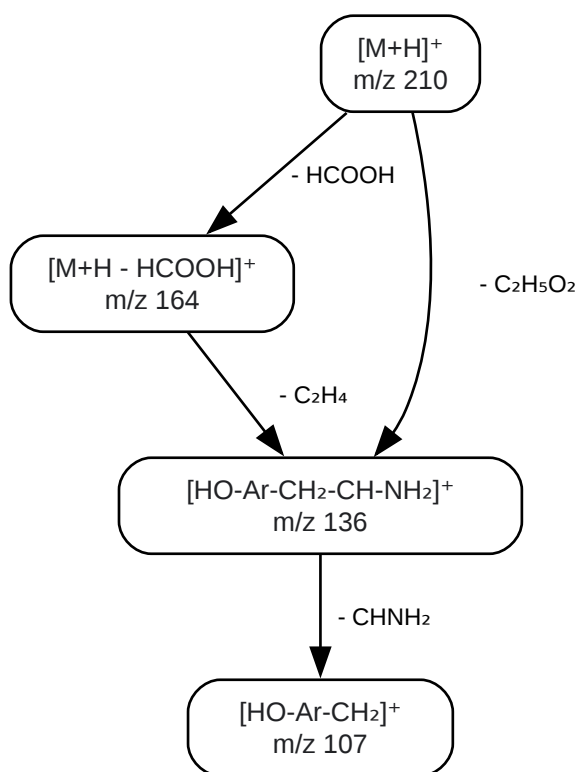
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **O-Ethyl-DL-tyrosine**, electrospray ionization (ESI) is a common technique.

The expected molecular ion  $[M+H]^+$  for **O-Ethyl-DL-tyrosine** ( $C_{11}H_{15}NO_3$ ) is  $m/z$  210.11.

Table 4: Expected Mass Spectrometry Fragmentation for **O-Ethyl-DL-tyrosine**

<b>m/z</b>	<b>Possible Fragment</b>
210	$[M+H]^+$
164	$[M+H - HCOOH]^+$ (Loss of formic acid)
136	$[M+H - HCOOH - C_2H_4]^+$ or $[HO-Ar-CH_2-CH-NH_2]^+$
107	$[HO-Ar-CH_2]^+$ (Benzylic cation after side-chain cleavage)

The fragmentation of tyrosine derivatives often involves the loss of the carboxylic acid group and subsequent cleavages of the amino acid side chain.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)



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Caption: A plausible fragmentation pathway for **O-Ethyl-DL-tyrosine** in ESI-MS.

## Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of **O-Ethyl-DL-tyrosine**. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. The provided protocols and interpretations serve as a valuable resource for researchers working with this and related compounds, ensuring scientific integrity and facilitating advancements in drug development and other scientific disciplines.

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